molecular formula C5H10ClN5 B2835673 N-Methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride CAS No. 2253632-06-1

N-Methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2835673
CAS No.: 2253632-06-1
M. Wt: 175.62
InChI Key: GALQWOOOMOJZCS-UHFFFAOYSA-N
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Description

“N-Methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2253632-06-1 . It has a molecular weight of 175.62 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole, and its derivatives were successfully prepared from readily available 5-aminotetrazole . All new energetic compounds were fully characterized by IR and NMR spectra and elemental analysis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N5.ClH/c1-6-5(2-3-5)4-7-9-10-8-4;/h6H,2-3H2,1H3,(H,7,8,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Efficient Synthesis Techniques

A significant application of compounds related to N-Methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine; hydrochloride in scientific research is the development of efficient synthesis techniques. For instance, the solution-phase synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides showcases an efficient method to prepare complex molecules, which could have implications in drug development and chemical synthesis (E. Vedejs, C. Kongkittingam, 2000).

Antimicrobial and Cytotoxic Activity

Another area of application is in the synthesis and evaluation of novel compounds for antimicrobial and cytotoxic activities. A study synthesized 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and evaluated them for antibacterial and cytotoxic properties, demonstrating the potential for developing new therapeutic agents (M. Noolvi, S. Agrawal, et al., 2014).

Drug Metabolism and Toxicology

The metabolism and toxicological analysis of compounds like KR-31543, which shares structural similarities with N-Methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine; hydrochloride, highlights the importance of understanding how such compounds are processed in biological systems. This knowledge is critical in the development of safe and effective pharmaceuticals (John Kim, H. Ji, et al., 2002).

Chemical Reactions and Mechanisms

Research also delves into the chemical reactions and mechanisms involving similar compounds, such as the synthesis of 3-Benzyl-1,3-thiazolidines via cycloaddition of sonochemically generated azomethine ylides, revealing novel synthetic pathways and potential applications in medicinal chemistry (A. Gebert, A. Linden, et al., 2003).

Energetic Material Research

The exploration of energetic materials, such as high-density energetic mono- or bis(oxy)-5-nitroiminotetrazoles, reflects the application of tetrazole derivatives in the development of propellants and explosives, showcasing the versatility of these compounds beyond biological applications (Young‐Hyuk Joo, J. Shreeve, 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5.ClH/c1-6-5(2-3-5)4-7-9-10-8-4;/h6H,2-3H2,1H3,(H,7,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALQWOOOMOJZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)C2=NNN=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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